1-Ethylpiperidine-3,5-diol
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Overview
Description
1-Ethylpiperidine-3,5-diol is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound, this compound, is characterized by the presence of an ethyl group and two hydroxyl groups at the 3rd and 5th positions of the piperidine ring. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-3,5-diol can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives. The process typically uses palladium or rhodium as catalysts under hydrogen gas . Another method includes the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. The process may include steps such as alkylation, cyclization, and hydrogenation, followed by purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpiperidine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The ethyl group or hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or rhodium catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include various piperidine derivatives.
- Substitution reactions yield a range of functionalized piperidines .
Scientific Research Applications
1-Ethylpiperidine-3,5-diol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Ethylpiperidine-3,5-diol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .
Comparison with Similar Compounds
1-Ethylpiperidine: Lacks the hydroxyl groups, making it less versatile in certain reactions.
Piperidine: The parent compound without any substituents.
3,5-Dihydroxypiperidine: Similar structure but without the ethyl group
Uniqueness: 1-Ethylpiperidine-3,5-diol is unique due to the presence of both ethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-ethylpiperidine-3,5-diol |
InChI |
InChI=1S/C7H15NO2/c1-2-8-4-6(9)3-7(10)5-8/h6-7,9-10H,2-5H2,1H3 |
InChI Key |
SPSPKIBLEWRJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(CC(C1)O)O |
Origin of Product |
United States |
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